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Introduction

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in
cellular metabolism, primarily known for its role in buffering the mitochondrial acetyl-CoA pool.
By catalyzing the reversible transfer of short-chain acyl groups between carnitine and
coenzyme A (CoA), CrAT plays a crucial role in metabolic flexibility, facilitating the transport of
acetyl groups out of the mitochondria and thereby influencing a wide range of cellular
processes, from fatty acid oxidation and glucose metabolism to histone acetylation.[1] The
expression of CrAT is tightly regulated at multiple levels, responding to a variety of
physiological and pathological cues. This technical guide provides a comprehensive overview
of the current understanding of CrAT expression regulation, with a focus on transcriptional and
post-transcriptional mechanisms. It is designed to serve as a valuable resource for researchers
and professionals involved in the study of metabolic diseases and the development of novel
therapeutic strategies.

Transcriptional Regulation of CrAT Expression

The transcription of the CRAT gene is a key control point for its expression and is influenced by
a network of transcription factors and co-activators that respond to metabolic and hormonal
signals.
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The Role of Peroxisome Proliferator-Activated Receptor
Alpha (PPARQ)

Peroxisome proliferator-activated receptor alpha (PPARQ) is a nuclear receptor that functions
as a major regulator of lipid metabolism.[2][3] Emerging evidence strongly suggests that the
CRAT gene is a direct target of PPARQ.

A study in murine liver cells has demonstrated that the CrAT gene promoter contains a
functional peroxisome proliferator response element (PPRE) where PPARQ, in
heterodimerization with the retinoid X receptor alpha (RXRa), binds and activates transcription.
[4] This interaction is enhanced by the PPARa agonist fenofibrate, leading to a significant
increase in CrAT mRNA levels.[4]

Key Findings on PPARa Regulation of CrAT:

o Direct Transcriptional Activation: The murine CrAT promoter possesses a responsive
RXRo/PPARa binding site, confirming it as a direct PPARa target gene.[4]

 Induction by PPARa Agonists: Treatment of murine liver cells with fenofibrate, a PPARa
agonist, results in a dose-dependent increase in CrAT mRNA expression.[4]

o Nutrient Sensing: L-carnitine supplementation has also been shown to induce CrAT mRNA
levels, suggesting a feedback mechanism where the substrate can influence the expression
of its metabolizing enzyme.[4]

While these findings are well-established in murine models, further research is needed to fully
elucidate the conservation and specifics of this regulatory mechanism in humans. However, the
presence of putative PPREs in the human CRAT gene promoter suggests a similar mode of
regulation.

The Influence of Peroxisome Proliferator-Activated
Receptor-y Coactivator-1a (PGC-1a)

PGC-1a is a transcriptional coactivator that plays a central role in regulating cellular energy
metabolism, particularly in tissues with high oxidative capacity such as skeletal muscle and
heart. PGC-1a is a key inducer of mitochondrial biogenesis and fatty acid oxidation.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3160239/
https://pubmed.ncbi.nlm.nih.gov/20638986/
https://www.semanticscholar.org/paper/Effective-experimental-validation-of-miRNA-targets-Choi-Han/217a92b097d370b96d3b6ef202c5be2821fb6d00
https://www.semanticscholar.org/paper/Effective-experimental-validation-of-miRNA-targets-Choi-Han/217a92b097d370b96d3b6ef202c5be2821fb6d00
https://www.semanticscholar.org/paper/Effective-experimental-validation-of-miRNA-targets-Choi-Han/217a92b097d370b96d3b6ef202c5be2821fb6d00
https://www.semanticscholar.org/paper/Effective-experimental-validation-of-miRNA-targets-Choi-Han/217a92b097d370b96d3b6ef202c5be2821fb6d00
https://www.semanticscholar.org/paper/Effective-experimental-validation-of-miRNA-targets-Choi-Han/217a92b097d370b96d3b6ef202c5be2821fb6d00
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Studies have shown a strong correlation between PGC-1a expression and CrAT expression,
particularly in the context of exercise.

Key Findings on PGC-1a Regulation of CrAT:

o Exercise-Induced Upregulation: In skeletal muscle, exercise leads to a significant increase in
both PGC-1a and CrAT mRNA levels, suggesting a coordinated regulatory mechanism to
enhance metabolic capacity.[5]

o Direct Coactivation: Overexpression of PGC-1a in primary human skeletal myocytes
stimulates Crat gene expression, indicating a direct role in its transcriptional activation.[5]

The interplay between PGC-1a and PPARa in regulating CRAT expression is an area of active
investigation. It is plausible that PGC-1a coactivates PPARa on the CRAT promoter, as has
been observed for other genes involved in fatty acid metabolism.[2][3]
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Caption: Post-transcriptional regulation of CrAT by miRNAs.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b13397406?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Other Potential Regulatory Mechanisms
Sirtuin 1 (SIRT1)

SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and
stress responses. It can deacetylate and modulate the activity of various transcription factors
and coactivators, including PGC-1a. [6][7]Given the role of PGC-1a in regulating CrAT
expression, it is plausible that SIRT1 indirectly influences CrAT levels through its action on
PGC-1a. Deacetylation of PGC-1a by SIRT1 is known to enhance its activity, which could, in
turn, lead to increased transcription of the CRAT gene.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key energy sensor in cells that is activated in response to an increase in the
AMP/ATP ratio. [8]Activated AMPK phosphorylates a variety of downstream targets to promote
catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. AMPK
can also influence gene expression, in part by phosphorylating transcription factors and
coactivators. [9]While direct regulation of CrAT by AMPK has not been definitively established,
AMPK is known to activate PGC-1a, suggesting an indirect pathway for AMPK-mediated
regulation of CrAT expression. [10]

Quantitative Data on CrAT Expression

The following tables summarize available quantitative data on the regulation of CrAT
expression from various studies.

Table 1: Regulation of CrAT mRNA Expression in Murine Liver Cells

Fold Change in CrAT

Treatment Reference
mMRNA

Fenofibrate (PPARa agonist) Dose-dependent increase [4]

L-carnitine Dose-dependent increase [4]

Table 2: Regulation of CrAT Expression in Skeletal Muscle

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3764465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5098195/
https://geneglobe.qiagen.com/us/knowledge/pathways/ampk-signaling
https://pubmed.ncbi.nlm.nih.gov/20647423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3622821/
https://www.semanticscholar.org/paper/Effective-experimental-validation-of-miRNA-targets-Choi-Han/217a92b097d370b96d3b6ef202c5be2821fb6d00
https://www.semanticscholar.org/paper/Effective-experimental-validation-of-miRNA-targets-Choi-Han/217a92b097d370b96d3b6ef202c5be2821fb6d00
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Change in CrAT .
Condition . Species Reference
mRNA/Protein

] ~4-fold increase in
Acute Exercise Mouse [5]
MRNA

PGC-1a

) Increased mMRNA Human (myocytes) [5]
Overexpression

High-Fat Diet (short- No significant change
) Human [11][12]
term) in MRNA
High-Fat Diet (long- Increased protein
Rodent [13]
term) abundance

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the
regulation of CrAT expression.

Chromatin Immunoprecipitation (ChlP) Assay

ChIP assays are used to identify the binding of specific proteins, such as transcription factors,
to specific regions of DNA in the cell.

Objective: To determine if a transcription factor (e.g., PPARa) binds to the promoter region of
the CRAT gene in vivo.

Methodology Overview:
e Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

o Chromatin Shearing: The chromatin is then sheared into smaller fragments, typically by
sonication.

e Immunoprecipitation: An antibody specific to the transcription factor of interest is used to
immunoprecipitate the protein-DNA complexes.

o DNA Purification: The cross-links are reversed, and the DNA is purified.
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e Analysis: The purified DNA can be analyzed by gPCR to quantify the enrichment of the
CRAT promoter region or by high-throughput sequencing (ChiP-seq) to identify all genomic
binding sites of the transcription factor.
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Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Luciferase Reporter Assay

Luciferase reporter assays are used to measure the activity of a promoter or regulatory
element.

Objective: To determine if a specific DNA sequence (e.g., the CRAT promoter) can drive the
expression of a reporter gene and how this expression is affected by transcription factors.

Methodology Overview:
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o Construct Generation: The putative promoter region of the CRAT gene is cloned upstream of
a luciferase reporter gene in a plasmid vector.

» Transfection: The reporter construct is transfected into a suitable cell line, often along with an
expression vector for a transcription factor of interest (e.g., PPARQ). A control vector
expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for
normalization. [14]3. Cell Lysis and Assay: After a period of incubation, the cells are lysed,
and the luciferase activity is measured using a luminometer. [14]4. Data Analysis: The firefly
luciferase activity is normalized to the Renilla luciferase activity to control for transfection
efficiency. An increase in luciferase activity indicates that the cloned DNA sequence has
promoter activity that is enhanced by the co-expressed transcription factor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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